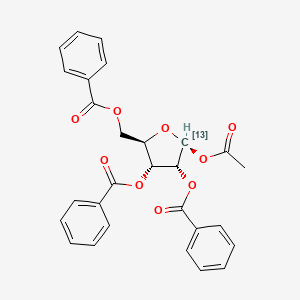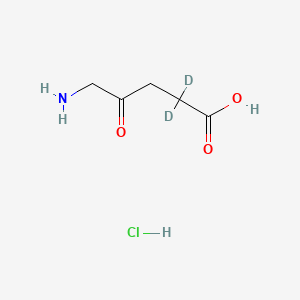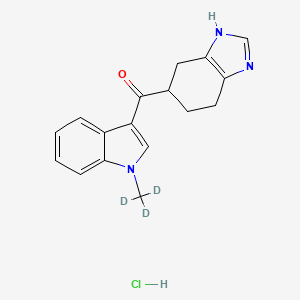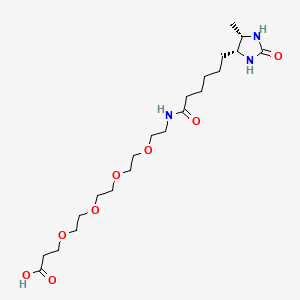
Desthiobiotin-PEG4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desthiobiotin-PEG4-acid: is a compound that combines desthiobiotin, a biotin analog, with a polyethylene glycol (PEG) spacer and a carboxylic acid group. This compound is widely used in biochemical and molecular biology research due to its unique properties, such as its ability to bind to streptavidin with high specificity but lower affinity compared to biotin, allowing for easier elution under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desthiobiotin-PEG4-acid is synthesized by conjugating desthiobiotin to a PEG spacer arm that terminates in a carboxylic acid group. The primary amine group of desthiobiotin reacts with the carboxyl groups on the PEG spacer using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in a buffer solution at a pH of 4.7-5.5 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Desthiobiotin-PEG4-acid primarily undergoes conjugation reactions. The carboxylic acid group can react with primary amines to form amide bonds, while the PEG spacer enhances the solubility and flexibility of the molecule .
Common Reagents and Conditions:
Carbodiimide Crosslinkers: EDC is commonly used to activate the carboxyl groups for conjugation with amines.
Major Products: The primary product of these reactions is the conjugated molecule, where the this compound is linked to another molecule, such as a protein or peptide, via an amide bond .
Applications De Recherche Scientifique
Chemistry: Desthiobiotin-PEG4-acid is used in affinity purification techniques, where it serves as a tag for isolating and purifying proteins and other biomolecules. Its ability to bind to streptavidin with high specificity but lower affinity than biotin allows for gentle elution of the target molecules .
Biology: In molecular biology, this compound is used for labeling and detecting biomolecules. It is particularly useful in pull-down assays and other techniques where reversible binding to streptavidin is advantageous .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its biotin-like properties make it suitable for use in various biotin-streptavidin-based applications .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other biotechnological products. Its PEG spacer enhances the solubility and stability of the conjugated molecules, making it valuable in various manufacturing processes .
Mécanisme D'action
Desthiobiotin-PEG4-acid exerts its effects through its ability to bind to streptavidin and other biotin-binding proteins. The PEG spacer arm increases the solubility and flexibility of the molecule, allowing it to interact more effectively with its targets. The carboxylic acid group enables conjugation to other molecules, forming stable amide bonds .
Comparaison Avec Des Composés Similaires
Amine-PEG3-Biotin: This compound has a shorter PEG spacer and higher affinity for streptavidin compared to Desthiobiotin-PEG4-acid.
Hydrazide-PEG4-Desthiobiotin: This compound has a hydrazide group instead of a primary amine, allowing it to react with aldehydes and ketones.
Uniqueness: this compound is unique due to its combination of a desthiobiotin moiety, a PEG spacer, and a carboxylic acid group. This combination provides high specificity for streptavidin binding, enhanced solubility, and flexibility, making it suitable for various applications where gentle elution and reversible binding are required .
Propriétés
Formule moléculaire |
C21H39N3O8 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1 |
Clé InChI |
ZOYWRMMBEMRBFL-ZWKOTPCHSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


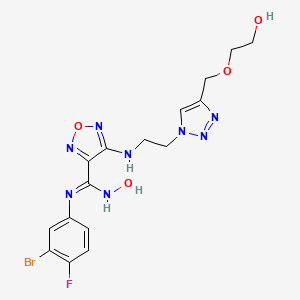

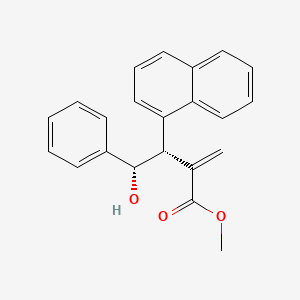
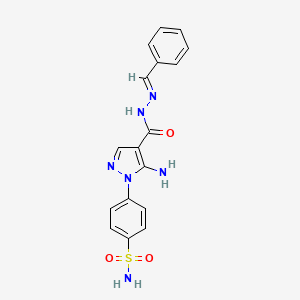
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

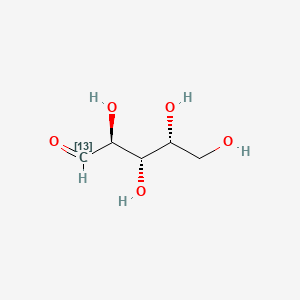
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
